molecular formula C19H21N5O4 B1663645 Prazosin CAS No. 19216-56-9

Prazosin

货号 B1663645
CAS 编号: 19216-56-9
分子量: 383.4 g/mol
InChI 键: IENZQIKPVFGBNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prazosin is an antihypertensive medication that belongs to a class of drugs known as alpha-1 antagonists . It works by relaxing the blood vessels, allowing blood to pass through them more easily, which helps lower blood pressure . It is used alone or in combination with other medicines to treat high blood pressure .


Synthesis Analysis

Prazosin is a peripheral vasodilator antihypertensive agent derived from quinazoline . Its hypotensive effect results from the relaxation of peripheral arterioles as a consequence of blockade of post-synaptic α-adrenoceptors .


Molecular Structure Analysis

Prazosin has a molecular formula of C19H21N5O4 . It is a white to tan powder, slightly soluble in water, and practically insoluble in chloroform and acetone . Its molecular weight is 419.87 .


Physical And Chemical Properties Analysis

Prazosin is a crystalline substance . It is non-hygroscopic, except for the anhydrous hydrochloride salt . Its solubility ranges from 0.2 to 1.6 mg/ml . All salts of prazosin were found to be physically and chemically stable at 40°C/75% relative humidity .

科学研究应用

1. Application in Bacterial Communication

  • Summary of Application: Prazosin has been found to have anti-quorum sensing (QS) activities against Gram-negative bacteria such as Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens . QS is a system that regulates virulence factor production in bacteria, essentially acting as a bacterial communication system .
  • Methods of Application: The study involved a series of in vitro experiments and an in vivo animal model to evaluate the anti-QS and anti-virulence activities of prazosin .
  • Results: Prazosin was found to significantly downregulate the expression of QS-encoding genes and showed considerable ability to compete on QS proteins in tested strains . It also significantly diminished biofilm formation and production of virulent enzymes .

2. Application in PTSD Treatment

  • Summary of Application: Prazosin, an alpha-1 antagonist, has been found to improve sleep, reduce nightmares, and ease the overall severity of post-traumatic stress disorder (PTSD) symptoms .
  • Methods of Application: Prazosin is usually initiated at a dose of 1 mg, with monitoring for hypotension after the first dose. The dose is then gradually increased to maintenance levels of 2–6 mg at night .
  • Results: Patients with PTSD receiving prazosin showed significant improvement in nightmares, overall PTSD symptoms including hyperarousal, sleep disturbances, total sleep time, and sleep quality .

3. Application in Hypertension Treatment

  • Summary of Application: Prazosin is indicated for the treatment of hypertension, to lower blood pressure .
  • Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results: Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events .

4. Application in Prostate Cancer Treatment

  • Summary of Application: Prazosin, an alpha1-adrenoceptor antagonist, has been found to reduce prostate cancer incidence and increase apoptosis in the prostate . It’s also used to manage lower urinary tract symptoms (LUTS) experienced by men receiving radiotherapy for localized prostate cancer .
  • Methods of Application: The application of Prazosin in prostate cancer treatment involves oral administration. The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results: Prazosin-treated patients had a lower risk of biochemical relapse compared with controls .

5. Application in Raynaud’s Disease Treatment

  • Summary of Application: Prazosin has been used to manage Raynaud’s phenomenon, an exaggerated vascular response to cold temperature or emotional stress .
  • Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results: Patients with Raynaud’s phenomenon receiving prazosin reported fewer episodes during the treatment period .

6. Application in Heart Failure Treatment

  • Summary of Application: Prazosin has been used in the treatment of severe chronic congestive heart failure .
  • Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results: Prazosin administration resulted in hemodynamic improvement in most patients with significant lowering of the mean arterial pressure, left ventricular filling pressure, and systemic vascular resistance .

4. Application in Benign Prostatic Hyperplasia Treatment

  • Summary of Application: Prazosin has been used to manage symptoms of benign prostatic hyperplasia (BPH), a common condition in older men characterized by an enlarged prostate . It helps to relieve symptoms such as difficulty in beginning the flow of urine, weak stream, and the need to urinate frequently or urgently .
  • Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results: Patients with BPH receiving prazosin reported improvement in urinary symptoms .

5. Application in Alcohol Withdrawal Treatment

  • Summary of Application: Prazosin has been found to reduce the symptoms of alcohol withdrawal, which includes heightened cravings for alcohol, tremors, anxiety, and insomnia .
  • Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results: Patients undergoing alcohol withdrawal receiving prazosin reported significant reduction in withdrawal symptoms and cravings for alcohol .

6. Application in Scorpion Sting Treatment

  • Summary of Application: Prazosin has been used in the management of severe scorpion sting cases . It has been found to be effective in reducing the impact of a person’s withdrawal symptoms so they can reduce or stop drinking .
  • Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
  • Results: Patients stung by scorpions and treated with prazosin reported significant reduction in symptoms and faster recovery .

安全和危害

Prazosin is harmful if swallowed and causes skin and eye irritation . It is suspected of damaging fertility or the unborn child and may cause respiratory irritation . It is recommended to use personal protective equipment when handling prazosin and to avoid breathing its dust .

未来方向

Prazosin has been found to have higher solubility, permeability, and bioavailability compared to commercial hydrochloride salts . This suggests that prazosin mesylate could be an optimal salt form for further development . Additionally, recent studies have evaluated the benefits of prazosin in controlling the symptoms of post-traumatic stress disorder (PTSD) and associated nightmares .

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049082
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.93e-01 g/L
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle. These receptors, when activated, increase blood pressure. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Prazosin

CAS RN

19216-56-9
Record name Prazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19216-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prazosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277-280, 279 °C
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 500 ml. of water, 50 g. of the α-form of prazosin hydrochloride was added and the mixture stirred and heated to 95° C. for 2 hours. After cooling to about 50° C. the slurry was filtered, washed with water and dried in air for 48 hours to obtain 50.5 g. of prazosin hydrochloride polyhydrate containing 12.4% water. The infrared spectrum obtained with a KBr disc was identical to that shown in FIG. II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prazosin
Reactant of Route 2
Reactant of Route 2
Prazosin
Reactant of Route 3
Reactant of Route 3
Prazosin
Reactant of Route 4
Reactant of Route 4
Prazosin
Reactant of Route 5
Reactant of Route 5
Prazosin
Reactant of Route 6
Reactant of Route 6
Prazosin

Citations

For This Compound
79,000
Citations
RM Graham, WA Pettinger - New England Journal of Medicine, 1979 - Mass Medical Soc
PRAZOSIN (l-[4-amino-6,7-dimethoxy-2-quinazoline]-4-[2-furoyl]-piperazine) (Fig. 1), the first of a new class of antihypertensive agents, was released for clinical use in the United States …
Number of citations: 240 www.nejm.org
P Jaillon - Clinical pharmacokinetics, 1980 - Springer
… of disappearance of prazosin from plasma after intravenous injection indicates that prazosin disposition … In hypertensive patients with normal renal function, prazosin kinetics do not differ …
Number of citations: 109 link.springer.com
S Kung, Z Espinel, MI Lapid - Mayo Clinic Proceedings, 2012 - Elsevier
… the evidence for the use of prazosin in the treatment of … to March 9, 2012, using keywords prazosin and nightmares/PTSD or … Articles met criteria for inclusion if prazosin was used to treat …
Number of citations: 151 www.sciencedirect.com
RM Graham, IR Thornell, JM Gain, C Bagnoli… - British Medical …, 1976 - ncbi.nlm.nih.gov
… 0), an initial 2-mg oral dose of prazosin (day 1), and a subsequent challenge with 2 mg prazosin administered after two days of treatment with prazosin three times a day (day 4). After …
Number of citations: 167 www.ncbi.nlm.nih.gov
RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1977 - Springer
… effects of oral and intravenous prazosin. Unlike hydrallazine, prazosin does not consistently increase heart rate in animals. The effect of prazosin on plasma renin activity has varied …
Number of citations: 255 link.springer.com
T Pollare, H Lithell, I Selinus, C Berne - Diabetologia, 1988 - Springer
The aim of this study was to determine whether insulin sensitivity measured by the euglycaemic insulin clamp technique is lower in patients with primary hypertension than in matched …
Number of citations: 399 link.springer.com
P Greengrass, R Bremmer - European journal of pharmacology, 1979 - Elsevier
3 H-Prazosin binding to membranes from rat brain is saturable, Bmax, 77 fmol/mg protein, of high affinity, K D , 0.28 nM and with a drug specificity indicating that it labels α-adrenergic …
Number of citations: 527 www.sciencedirect.com
B Green - Journal of Psychiatric Practice®, 2014 - journals.lww.com
… prazosin either for treating nightmares and improving sleep or for reducing the severity of PTSD. Treatment of PTSD with prazosin … Prazosin has also been studied in younger and older …
Number of citations: 68 journals.lww.com
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
… analogues of the new antihypertensive drug prazosin [2-[4-(2-… be identical with the major prazosin metabolite formed in dog … Two minor metabolites of prazosin, 2-(l-piperazinyl)-4-amino-…
Number of citations: 190 pubs.acs.org
RS Kirby, SWC Coppinger, MO Corcoran… - British journal of …, 1987 - Wiley Online Library
… ‐blind parallel study of prazosin versus placebo. There were … more in patients treated with prazosin than in those treated … of patients responding to prazosin was significantly greater in …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。